molecular formula C6H7NO2 B1625637 Methyl furan-2-carbimidate CAS No. 51282-48-5

Methyl furan-2-carbimidate

Cat. No. B1625637
CAS RN: 51282-48-5
M. Wt: 125.13 g/mol
InChI Key: LXAAUEZVEFPTPX-UHFFFAOYSA-N
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Description

Methyl furan-2-carbimidate is a chemical compound that belongs to the imidate family. It is a synthetic compound that has been used in scientific research for various purposes.

Scientific Research Applications

Methyl furan-2-carbimidate has been used in various scientific research applications. It has been used as a reagent for the synthesis of various compounds. It has also been used as a building block for the synthesis of complex molecules. Methyl furan-2-carbimidate has been used in the development of new drugs and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of methyl furan-2-carbimidate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds. It has been shown to react with various compounds such as aldehydes, ketones, and carboxylic acids.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl furan-2-carbimidate are not well studied. However, it has been shown to be non-toxic and has low cytotoxicity. It has also been shown to be stable under various conditions.

Advantages And Limitations For Lab Experiments

Methyl furan-2-carbimidate has several advantages for lab experiments. It is easy to synthesize and is readily available. It is also stable under various conditions and has low cytotoxicity. However, it has limitations in terms of its reactivity and selectivity. It is also not well studied in terms of its biochemical and physiological effects.

Future Directions

There are several future directions for the use of methyl furan-2-carbimidate in scientific research. It can be used in the development of new drugs and as a building block for the synthesis of complex molecules. It can also be used in the development of new reagents for organic synthesis. Further studies are needed to understand its mechanism of action and biochemical and physiological effects.
Conclusion:
Methyl furan-2-carbimidate is a synthetic compound that has been used in scientific research for various purposes. It has several advantages for lab experiments and has shown promising results in preclinical studies. Further studies are needed to understand its mechanism of action and biochemical and physiological effects.

properties

IUPAC Name

methyl furan-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAAUEZVEFPTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519087
Record name Methyl furan-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl furan-2-carboximidate

CAS RN

51282-48-5
Record name Methyl furan-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyanofuran (4.50 g, 48.3 mmol) was dissolved in methanol (25 ml), and sodium methoxide (130 mg, 2.4 mmol) was added under ice-cooling. The mixture was stirred while the temperature is slowly raised up to room temperature for 2 hours. After the reaction was completed, acetic acid (0.16 g, 2.6 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (100 ml) was added to the concentrated residue, and insolubles were removed by filtration The filtrate was concentrated under reduced pressure to give the crude product of methyl 2-furancarboximidate (6.0 g) as a pale yellow oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
X Chen, Y Liu, J Wang - Industrial & Engineering Chemistry …, 2020 - ACS Publications
… the methyl furan-2-carbimidate product (∼89% yield). Note that the interface of the α-MnO 2 /Na x MnO 2 played the essential role to produce the methyl furan-2-carbimidate while a …
Number of citations: 32 pubs.acs.org
S Zhang, J Zheng, Z Li, X Ding, Y Wang - Molecular Catalysis, 2023 - Elsevier
… When methanol was used as the solvent, although the target product furfurylamine was the most selective, there was partial production of methyl furan-2-carbimidate (Fig. S9 GC–MS …
Number of citations: 0 www.sciencedirect.com

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